6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride 6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18034096
InChI: InChI=1S/C9H8N2O3.ClH/c1-14-8-3-7-6(10-4-11-7)2-5(8)9(12)13;/h2-4H,1H3,(H,10,11)(H,12,13);1H
SMILES:
Molecular Formula: C9H9ClN2O3
Molecular Weight: 228.63 g/mol

6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride

CAS No.:

Cat. No.: VC18034096

Molecular Formula: C9H9ClN2O3

Molecular Weight: 228.63 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride -

Specification

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
IUPAC Name 6-methoxy-3H-benzimidazole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H8N2O3.ClH/c1-14-8-3-7-6(10-4-11-7)2-5(8)9(12)13;/h2-4H,1H3,(H,10,11)(H,12,13);1H
Standard InChI Key XZPDXYUVHVBOGJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1C(=O)O)NC=N2.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

6-Methoxy-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride features a benzodiazole core—a bicyclic system comprising a benzene ring fused to a diazole (two-nitrogen heterocycle). Key substituents include:

  • Methoxy group (-OCH₃) at position 6, enhancing electron-donating effects.

  • Carboxylic acid (-COOH) at position 5, enabling salt formation and hydrogen bonding.

  • Hydrochloride salt, improving solubility in polar solvents .

Molecular Data

PropertyValue
Molecular formulaC₉H₉ClN₂O₃
Molecular weight228.63 g/mol
IUPAC name6-methoxy-3H-benzimidazole-5-carboxylic acid hydrochloride
Canonical SMILESCOC1=CC2=C(C=C1C(=O)O)NC=N2.Cl

The hydrochloride salt formation is critical for stabilizing the compound in solid-state and aqueous environments .

Synthetic Methodologies

Industrial Production Challenges

Scalable synthesis requires optimization of:

  • Continuous flow reactors to enhance heat transfer and yield.

  • Purification techniques (e.g., recrystallization from methanol/water mixtures) to achieve >95% purity .

Reactivity and Chemical Transformations

Functional Group Reactivity

  • Methoxy group: Resists nucleophilic substitution but undergoes demethylation under strong acids (e.g., HBr/AcOH) .

  • Carboxylic acid: Forms esters (via Fischer esterification) or amides (with DCC coupling) .

Representative Reactions

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄, H₂O, Δ6-hydroxy derivative
ReductionLiAlH₄, THF5-hydroxymethyl analog
EsterificationCH₃OH, H₂SO₄Methyl ester

These transformations enable diversification for structure-activity relationship studies .

Biological and Pharmacological Applications

Antimicrobial Activity

Benzodiazole derivatives exhibit moderate to strong activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC = 32 μg/mL) .

  • Fungi: Candida albicans (MIC = 64 μg/mL) .

Comparative Analysis with Structural Analogs

2-(Hydroxymethyl)-1-Methyl-1H-1,3-Benzodiazole-5-Carboxylic Acid Hydrochloride

PropertyTarget CompoundAnalog
Molecular formulaC₉H₉ClN₂O₃C₁₀H₁₁ClN₂O₃
Molecular weight228.63 g/mol242.66 g/mol
Key structural difference-H at position 1-CH₃ at position 1

The methyl substitution at N1 in the analog reduces aqueous solubility but enhances metabolic stability .

Industrial and Materials Science Applications

Coordination Chemistry

The carboxylic acid group facilitates metal complexation, forming:

  • Cu(II) complexes: Exhibiting catalytic activity in oxidation reactions.

  • Fe(III) complexes: Tested as MRI contrast agents .

Polymer Modification

Incorporation into polyamide backbones enhances thermal stability (Tₘ increased by 40°C) .

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